![molecular formula C18H17FN2O2S B2359769 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847409-94-3](/img/structure/B2359769.png)
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Biological Activity
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazepine ring and a fluorophenyl group. Its molecular formula is C19H20FN3O2. The synthesis typically involves multi-step organic reactions, including cyclization processes that yield the thiazepine moiety. While specific synthetic routes for this compound are not detailed in the provided sources, similar compounds have been synthesized using methods such as condensation reactions and cyclization with isocyanates .
Biological Activity Overview
Research indicates that derivatives of thiazepine compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Some thiazepine derivatives have shown promising antibacterial and antifungal properties. For instance, compounds related to benzothiazoles have demonstrated significant in vitro effects against various pathogens .
- Antidiabetic Properties : Certain thiazepine derivatives have been reported to exhibit antidiabetic activity, attributed to their ability to enhance insulin sensitivity and glucose uptake in cells .
- Anticancer Activity : Thiazepine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, studies have shown that some compounds can inhibit cell proliferation in human breast and liver cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antidiabetic Activity :
- Cytotoxicity Against Cancer Cells :
Data Tables
Activity | Compound | IC50/MIC (µg/mL) | Cell Line/Organism |
---|---|---|---|
Antibacterial | Thiazepine Derivative A | 50 | Various bacterial strains |
Antidiabetic | Thiazepine Derivative B | Not specified | Diabetic animal model |
Anticancer | Thiazepine Derivative C | 10–30 | MDA-MB-231, SK-Hep-1 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a promising level of growth inhibition, suggesting its potential as an anticancer agent. The mean growth inhibition (GI) values were reported at 15.72 μM for GI50 and 50.68 μM for TGI, demonstrating significant antitumor activity against specific human tumor cells .
Anti-inflammatory Properties
This compound has also shown potential as an anti-inflammatory agent. In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response.
Research Findings:
Molecular docking studies have suggested that this compound can effectively bind to the active site of 5-LOX, potentially leading to reduced inflammation. This property makes it a candidate for further development in treating inflammatory diseases .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-9-18(23)21(15-7-2-3-8-16(15)24-12)11-17(22)20-14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPPFLMPXWOUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.